molecular formula C8H8ClFN2O2 B8005489 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide

Cat. No.: B8005489
M. Wt: 218.61 g/mol
InChI Key: HFUXWHPTMMNUGN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H8ClFN2O2. It is a derivative of nicotinamide, characterized by the presence of chloro and fluoro substituents on the pyridine ring, along with methoxy and methyl groups attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can enhance its binding affinity to certain enzymes or receptors. The methoxy and methyl groups on the amide nitrogen may influence its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-N-methoxy-N-methylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which can confer distinct chemical and biological properties. Its combination of chloro, fluoro, methoxy, and methyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2O2/c1-12(14-2)8(13)6-3-5(10)4-11-7(6)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUXWHPTMMNUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC(=C1)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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